![molecular formula C15H15FN4O2S B2999104 2-((6-acetamidopyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 1021091-41-7](/img/structure/B2999104.png)
2-((6-acetamidopyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
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Description
2-((6-acetamidopyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a novel compound that has been synthesized and studied for its potential therapeutic applications.
Scientific Research Applications
Pharmaceutical Applications
Pyridazine derivatives have been identified as selective inhibitors of enzymes like cGMP phosphodiesterase (PDE), aldose reductase, and are used in the prevention of complications such as retinopathy, neuropathy, and cataract formation in diabetes .
Optical Materials
Some pyridazine derivatives are utilized in the development of optical materials due to their unique chemical properties .
Catalysis
These compounds can serve as ligands for catalysis, influencing reaction rates and outcomes in chemical processes .
Cardiotonic Agents
Pyridazinones, a class of pyridazine derivatives, are active as cardiotonic agents with examples including Levosimendan and Pimobedan .
Antimicrobial and Insecticidal Activities
Pyridazinone derivatives exhibit a range of biological activities including antimicrobial and insecticidal properties .
Agricultural Chemistry
The pyridazine core is used in agriculture as a growth factor for plants and in herbicides, highlighting its importance in this field .
properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-10(21)18-13-6-7-15(20-19-13)23-9-14(22)17-8-11-2-4-12(16)5-3-11/h2-7H,8-9H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGOJWVTNFSBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-acetamidopyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide |
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